
Isonicotinic acid, 2-thenylidenehydrazide
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Overview
Description
Isonicotinic acid, 2-thenylidenehydrazide is a derivative of isonicotinic acid, which is known for its significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-thenylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method includes the reaction of isonicotinic acid hydrazide with 2-thenylidenehydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for a certain period .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, 2-thenylidenehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted hydrazides. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Isonicotinic acid, 2-thenylidenehydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isonicotinic acid, 2-thenylidenehydrazide involves its interaction with specific molecular targets. It is known to inhibit the formation of mycobacterial cell walls by targeting enzymes involved in the biosynthesis of mycolic acids. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death . The compound is also metabolized by hepatic enzymes, which can lead to the formation of reactive intermediates that exert additional biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known derivative of isonicotinic acid used in the treatment of tuberculosis.
Iproniazid: Another derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
Isonicotinic acid, 2-thenylidenehydrazide is unique due to its specific structural features that confer distinct biological activities. Unlike other similar compounds, it has a broader spectrum of applications in both medicinal and industrial fields. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Q & A
Basic Research Questions
Q. What is the standard synthetic protocol for preparing isonicotinic acid, 2-thenylidenehydrazide, and how can reaction efficiency be monitored?
The compound is synthesized via a condensation reaction between isonicotinic acid hydrazide and 2-thenaldehyde. Key steps include:
- Refluxing equimolar amounts of the hydrazide and aldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid).
- Monitoring reaction progress via thin-layer chromatography (TLC) or UV-Vis spectroscopy to track hydrazone formation.
- Purification through recrystallization using ethanol/water mixtures to isolate the product .
Q. How can the structural identity and purity of synthesized this compound be confirmed?
Use a combination of spectral and analytical methods:
- NMR spectroscopy : Confirm the hydrazone bond (C=N) via characteristic imine proton signals at δ 8.5–9.5 ppm and aromatic proton patterns.
- IR spectroscopy : Identify N-H stretching (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns matching the expected molecular formula (C₁₁H₉N₃O₂S).
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Antimicrobial screening : Perform broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
- Compare results with structurally related hydrazones (e.g., furfurylidene derivatives) to identify activity trends .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and scalability of this compound synthesis?
- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or ionic liquids for accelerated kinetics.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield.
- Green chemistry approaches : Replace ethanol with cyclopentyl methyl ether (CPME) for lower environmental impact .
Q. What computational and experimental strategies are effective for structure-activity relationship (SAR) studies of this compound?
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., electron-withdrawing groups on the thenyl moiety) with bioactivity.
- Molecular docking : Simulate binding interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to predict antitubercular potential.
- Synthetic diversification : Introduce halogen or nitro groups at the pyridine ring and test for enhanced MICs against multidrug-resistant strains .
Q. How does this compound interact with transition metals, and what applications arise from these complexes?
- Coordination studies : React the compound with Fe(II), Cu(II), or Zn(II) salts in methanol to form metal-ligand complexes. Characterize using UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).
- Catalytic applications : Test metal complexes in oxidation reactions (e.g., cyclohexane to adipic acid) to assess catalytic efficiency.
- Antimicrobial synergy : Compare MICs of free ligand vs. metal complexes to identify synergistic effects .
Q. How can discrepancies in reported bioactivity data for hydrazone derivatives be resolved?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability.
- Strain panels : Include clinical isolates (e.g., methicillin-resistant S. aureus) alongside reference strains.
- Dose-response curves : Calculate EC₅₀ values using nonlinear regression to improve reproducibility .
Q. What electrochemical methods are suitable for analyzing the redox properties of this compound?
- Cyclic voltammetry (CV) : Perform in trifluoroacetic acid/NaTFA at 1.6 V vs. Ag/AgCl to study oxidation peaks linked to the hydrazone moiety.
- Controlled-potential electrolysis : Isolate oxidized products for structural characterization.
- Correlation with bioactivity : Compare redox potentials with MICs to hypothesize pro-drug activation mechanisms .
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere.
- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Light sensitivity : Store samples in amber vials and compare stability with light-exposed controls .
Properties
CAS No. |
79728-82-8 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
VQHKTXKJAYPSHY-MDWZMJQESA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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